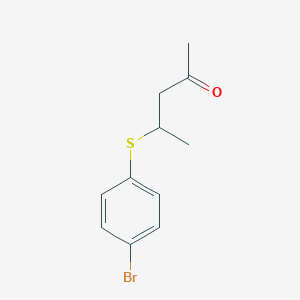

4-((4-Bromophenyl)thio)pentan-2-one

CAS No.:

Cat. No.: VC18266143

Molecular Formula: C11H13BrOS

Molecular Weight: 273.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrOS |

|---|---|

| Molecular Weight | 273.19 g/mol |

| IUPAC Name | 4-(4-bromophenyl)sulfanylpentan-2-one |

| Standard InChI | InChI=1S/C11H13BrOS/c1-8(13)7-9(2)14-11-5-3-10(12)4-6-11/h3-6,9H,7H2,1-2H3 |

| Standard InChI Key | TXMWVFAESARCQI-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC(=O)C)SC1=CC=C(C=C1)Br |

Introduction

4-((4-Bromophenyl)thio)pentan-2-one is a sulfur-containing organic compound characterized by the presence of a bromophenyl group and a thioether functional group. Its molecular formula is C₁₁H₁₃BrOS, and it features a pentan-2-one backbone, contributing to its unique chemical properties. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and applications.

Synthesis Methods

The synthesis of 4-((4-Bromophenyl)thio)pentan-2-one can be achieved through multiple chemical pathways. One prominent method involves the reaction of 4-bromobenzyl bromide with pentan-2-one in the presence of a Grignard reagent. This synthesis route highlights the versatility of the compound in organic synthesis.

Biological Activities and Applications

Research indicates that compounds similar to 4-((4-Bromophenyl)thio)pentan-2-one exhibit significant biological activities. Derivatives of bromophenyl compounds have been studied for their antimicrobial and anticancer properties. The presence of the bromine atom and the thioether group can influence interactions with biological targets, potentially leading to enzyme inhibition or receptor modulation.

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Bromophenyl)-2-pentanone | Similar ketone structure without thioether | Lacks sulfur functionality |

| 1-(3-Bromophenyl)-2-pentanone | Different position of bromine on phenyl ring | May exhibit different reactivity |

| 1-(4-Chlorophenyl)-2-pentanone | Chlorine instead of bromine | Potentially different biological activity |

| 1-(4-Bromophenyl)-butan-2-one | Shorter carbon chain | Variations in physical properties |

Research Findings and Potential Applications

Interaction studies involving 4-((4-Bromophenyl)thio)pentan-2-one focus on its binding affinity to various biological receptors and enzymes. Molecular docking studies can provide insights into how this compound interacts at the molecular level, helping to elucidate its mechanism of action. Such studies often reveal potential pathways through which the compound exerts its biological effects, informing further research into its therapeutic applications.

The unique combination of a bromine atom and a thioether group in 4-((4-Bromophenyl)thio)pentan-2-one may confer distinct properties that differentiate it from similar compounds, making it an interesting subject for further study in both synthetic chemistry and pharmacology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume